molecular formula C20H27N3O4 B2915110 1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methylurea CAS No. 877640-73-8

1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methylurea

Cat. No.: B2915110
CAS No.: 877640-73-8
M. Wt: 373.453
InChI Key: WCDGBQAGWIMOJM-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methylurea is a urea derivative characterized by a 2,3-dihydro-1,4-benzodioxin moiety linked to a 5-oxopyrrolidin-3-yl group. The urea backbone is substituted with a cyclohexyl group and a methyl group, distinguishing it from analogs with aryl or heteroaryl substituents.

Properties

IUPAC Name

1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c1-22(15-5-3-2-4-6-15)20(25)21-14-11-19(24)23(13-14)16-7-8-17-18(12-16)27-10-9-26-17/h7-8,12,14-15H,2-6,9-11,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDGBQAGWIMOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methylurea typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 1,4-benzodioxane-6-amine with cyclohexyl isocyanate under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methylurea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cholinesterases, by binding to their active sites and preventing substrate access . This inhibition can lead to various physiological effects, including modulation of neurotransmitter levels and inhibition of cell proliferation.

Comparison with Similar Compounds

Substituent Variations on the Urea Nitrogen

The target compound’s urea nitrogen is substituted with a cyclohexyl and methyl group, contrasting with related compounds:

  • BF27270 (CAS 891114-84-4): Features an indole-methyl group instead of cyclohexyl/methyl, with molecular formula C23H24N4O4 (MW 420.46). The indole moiety may enhance π-π stacking interactions with aromatic residues in target proteins compared to the cyclohexyl group’s hydrophobic bulk .
  • MLS001235152 (CAS 877641-06-0): Substituted with a 3-fluoro-4-methylphenyl group (C20H20FN3O4, MW 385.395). The fluorine atom likely improves metabolic stability and membrane permeability, while the methyl group adds steric hindrance .
  • Pyridyl Derivatives (CAS 877641-10-6 and 877641-09-3): Replace the cyclohexyl group with pyridin-4-yl or pyridin-3-yl groups (C18H18N4O4, MW 354.4).

Core Structure Modifications

  • Pyrrolidinone vs. Tetrazole: describes a tetrazole-containing analog synthesized via Ugi-Azide chemistry. The tetrazole’s acidic proton and planar structure contrast with the pyrrolidinone’s rigidity and hydrogen-bond acceptor capacity, impacting binding modes .
  • Benzodioxin Positioning : All analogs retain the 2,3-dihydro-1,4-benzodioxin moiety, critical for electronic interactions. However, its substitution pattern (e.g., 6-yl vs. other positions) influences steric and electronic compatibility with biological targets .

Physicochemical Properties

Compound Molecular Formula Molecular Weight XLogP Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound Not explicitly given* ~400 (estimated) ~2.5† 2 5
BF27270 C23H24N4O4 420.46 ~3.0 2 6
MLS001235152 C20H20FN3O4 385.395 1.9 2 5
Pyridin-4-yl analog C18H18N4O4 354.4 ~1.8 2 6

*Estimated based on structural similarity. †Predicted using cyclohexyl’s contribution to lipophilicity.

Key Observations :

  • MLS001235152’s lower XLogP (1.9) suggests better solubility, advantageous for oral bioavailability .

Pharmacological Implications

  • Target Selectivity : The cyclohexyl group’s bulk may reduce off-target interactions compared to smaller substituents in pyridyl analogs, improving selectivity for hydrophobic binding pockets .
  • Metabolic Stability : Fluorine in MLS001235152 and the methyl group in the target compound could mitigate oxidative metabolism, extending half-life .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methylurea, and what analytical techniques validate its purity?

  • Methodological Answer: The compound is typically synthesized via multi-step organic reactions, including alkylation, cyclization, and urea formation. For example, a patent describes a similar synthesis using hydroxylation and esterification steps under controlled pH conditions (Buffer solution: ammonium acetate, pH 6.5) . Post-synthesis, purity is validated via HPLC (high-performance liquid chromatography) with UV detection, and structural confirmation employs NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Ensure solvent residues meet ICH guidelines using gas chromatography .

Q. How should researchers design assays to evaluate the biological activity of this compound?

  • Methodological Answer: Begin with in vitro models targeting receptors or enzymes hypothesized to interact with the urea and benzodioxin moieties. Use dose-response curves (e.g., IC₅₀ determination) in enzyme inhibition assays. For cellular assays, select cell lines expressing target proteins and measure viability via MTT or ATP-based luminescence. Include positive controls (e.g., known inhibitors) and validate results with orthogonal methods like surface plasmon resonance (SPR) for binding affinity .

Q. What theoretical frameworks guide the study of this compound’s physicochemical properties?

  • Methodological Answer: Link research to the "Lipinski’s Rule of Five" for drug-likeness and Hansen solubility parameters for solvent selection. Computational tools like COSMO-RS predict solubility, while molecular dynamics simulations assess membrane permeability. Experimental validation includes logP measurements (shake-flask method) and thermal stability analysis via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield while minimizing enantiomeric impurities?

  • Methodological Answer: Employ asymmetric catalysis (e.g., chiral Lewis acids) during critical steps like pyrrolidinone formation. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism. A recent patent achieved >95% ee using a Rh-catalyzed hydrogenation step under high-pressure conditions . Reaction optimization tables below highlight key variables:
VariableCondition 1Condition 2Optimal Condition
Temperature (°C)255040
Catalyst Loading2 mol%5 mol%3 mol%
SolventTHFDCMAcetonitrile

Q. How should contradictory data in pharmacological assays (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer: Conduct a meta-analysis to identify confounding variables, such as differences in assay buffer composition (e.g., divalent cations affecting enzyme activity) or cell passage number. Validate using isogenic cell lines and standardized protocols (e.g., NIH/NCATS guidelines). Statistical tools like ANOVA with post-hoc Tukey tests can quantify inter-lab variability .

Q. What computational strategies predict the compound’s metabolic stability and toxicity?

  • Methodological Answer: Use in silico tools like SwissADME for cytochrome P450 metabolism predictions and ProTox-II for toxicity profiling. Molecular docking (AutoDock Vina) identifies potential off-target interactions with hepatic enzymes (e.g., CYP3A4). Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH cofactor) and Ames test for mutagenicity .

Q. How can researchers address low reproducibility in in vivo efficacy studies?

  • Methodological Answer: Standardize animal models (e.g., C57BL/6 mice from a single vendor) and environmental factors (diet, light cycles). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentration with effect size. Include a table of key parameters:
ParameterValue RangeImpact on Efficacy
Bioavailability40-60%Moderate
Half-life (t₁/₂)6-8 hrsHigh
Protein Binding85-90%Low

Reference:

Methodological Notes

  • Data Contradiction Analysis : Cross-validate anomalous results using orthogonal techniques. For example, if NMR and LC-MS data conflict, repeat synthesis with deuterated solvents to rule out impurities .
  • Theoretical Integration : Anchor mechanistic studies to established frameworks like transition-state theory for enzyme inhibition or QSAR (quantitative structure-activity relationship) models for lead optimization .

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